4-Phosphonophenylglycine

Description

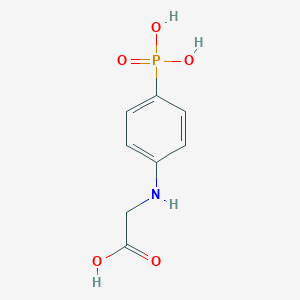

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phosphonoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPFUPHWSJLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635883 | |

| Record name | N-(4-Phosphonophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120667-15-4 | |

| Record name | N-(4-Phosphonophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Phosphonophenylglycine (4-PPG) as a Metabotropic Glutamate Receptor Agonist

Executive Summary

(R,S)-4-Phosphonophenylglycine (PPG) has emerged as a critical pharmacological tool for the investigation of the metabotropic glutamate receptor (mGluR) system. As a potent and selective agonist for Group III mGluRs, 4-PPG allows researchers to probe the physiological and pathophysiological roles of these presynaptically-localized receptors.[1] This guide provides a comprehensive overview of 4-PPG, including its pharmacological profile, mechanism of action, and detailed, field-proven protocols for its characterization. It is intended for neuroscientists, pharmacologists, and drug development professionals seeking to leverage this compound in their research. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely instructional but also contextually grounded in scientific rationale.

The Landscape of Metabotropic Glutamate Receptors (mGluRs)

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating its effects through both ionotropic and metabotropic receptors.[2] While ionotropic receptors (NMDA, AMPA, Kainate) are ligand-gated ion channels responsible for fast synaptic transmission, mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[2][3]

The eight identified mGluR subtypes are classified into three groups based on sequence homology, G-protein coupling mechanisms, and ligand selectivity[3][4][5]:

-

Group I (mGluR1, mGluR5): Typically located postsynaptically, these receptors couple to Gαq/11 proteins.[4] Their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent mobilization of intracellular calcium ([Ca2+]i).[2][6]

-

Group II (mGluR2, mGluR3): Primarily found on presynaptic terminals, these receptors couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3][7]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also predominantly presynaptic, this group couples to Gαi/o, leading to the inhibition of adenylyl cyclase.[3][4] Their activation serves as a negative feedback mechanism to inhibit the release of glutamate and other neurotransmitters.[8]

The distinct localization and signaling of these receptor groups allow for fine-tuned regulation of synaptic strength throughout the CNS. 4-PPG is a key pharmacological agent for selectively interrogating the function of the Group III family.

Caption: Classification and primary signaling pathways of the mGluR family.

Profile of (R,S)-4-Phosphonophenylglycine (4-PPG)

Chemical Properties and Structure

4-PPG is a phenylglycine derivative containing a phosphonic acid group. This structural feature is common among Group III mGluR ligands. The compound exists as two enantiomers, (+) and (-), with the (+)-enantiomer being the pharmacologically active form.[9][10]

-

IUPAC Name: 2-Amino-2-(4-phosphonophenyl)acetic acid

-

Molecular Formula: C₈H₁₀NO₅P

-

Molecular Weight: 231.14 g/mol

Pharmacological Profile: A Selective Group III Agonist

(R,S)-PPG is characterized by its potent and selective agonist activity at Group III mGluRs, with little to no activity at Group I or Group II receptors at typical working concentrations.[1] This selectivity makes it an invaluable tool for isolating the effects of Group III receptor activation in complex biological systems.

The compound displays a preference within the Group III family, showing the highest potency at the mGluR8 subtype.[5][11] This makes it particularly useful for studying the specific roles of mGluR8 in neurotransmission and its potential as a therapeutic target.

Table 1: Potency of (R,S)-4-PPG at Human mGluR Subtypes

| Receptor Subtype | Group | EC₅₀ (μM) | Primary Effect | Reference |

|---|---|---|---|---|

| hmGluR1a | I | >200 | No activity | [1] |

| hmGluR2 | II | >200 | No activity | [1] |

| hmGluR4a | III | 5.2 ± 0.7 | Agonist | [1] |

| hmGluR6 | III | 4.7 ± 0.9 | Agonist | [1] |

| hmGluR7b | III | 185 ± 42 | Agonist | [1] |

| hmGluR8a | III | 0.2 ± 0.1 | Agonist |[1] |

Data presented as mean ± SEM. EC₅₀ values were determined in recombinant cell lines expressing the human receptors.

Furthermore, 4-PPG shows no significant activity at ionotropic glutamate receptors (NMDA, AMPA, kainate), further underscoring its utility as a selective tool for the mGluR system.[1]

Mechanism of Action: Presynaptic Inhibition

The primary mechanism of action for 4-PPG is the activation of presynaptic Group III mGluRs, which function as autoreceptors to inhibit glutamate release.[8] This process is mediated by the Gαi/o signaling cascade.

3.1 The Gαi/o Signaling Cascade

-

Receptor Binding: 4-PPG binds to the orthosteric site on the large extracellular Venus flytrap domain of a presynaptic Group III mGluR.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric Gαi/o protein. The G-protein releases GDP and binds GTP, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). This ultimately results in the modulation of voltage-gated Ca²⁺ channels and components of the synaptic vesicle release machinery, reducing the probability of neurotransmitter release upon the arrival of an action potential.

Caption: Presynaptic inhibition via the 4-PPG-activated Gαi/o pathway.

Experimental Protocols for Characterizing 4-PPG

To rigorously characterize the activity and selectivity of 4-PPG, a multi-assay approach is required. The following protocols provide a framework for in vitro and functional assessment.

In Vitro Assessment of Group III Agonism: cAMP Inhibition Assay

Scientific Rationale: This assay directly measures the functional consequence of Gαi/o activation. A potent Group III agonist like 4-PPG will inhibit the forskolin-stimulated production of cAMP in cells expressing the target receptor. Forskolin is used to artificially raise basal cAMP levels, creating a dynamic range within which inhibition can be accurately measured.

Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 or CHO cells stably expressing a Group III mGluR of interest (e.g., mGluR8) into 96-well plates and grow to ~90% confluency.

-

Pre-incubation: Wash cells once with serum-free media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Aspirate and add 50 µL of the same media back to the wells. Incubate for 15 minutes at 37°C.

-

Agonist Addition: Prepare a serial dilution of 4-PPG. Add 25 µL of the 4-PPG dilutions to the appropriate wells. For control wells, add vehicle.

-

Stimulation: Prepare a solution of 10 µM Forskolin. Add 25 µL of this solution to all wells to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the measured signal against the log concentration of 4-PPG. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of 4-PPG that causes 50% inhibition of the forskolin-stimulated response.

In Vitro Selectivity Screening: Intracellular Calcium Assay

Scientific Rationale: To confirm that 4-PPG is selective for Group III, it is essential to demonstrate a lack of activity at Group I mGluRs. Since Group I receptors signal via Gαq and intracellular calcium mobilization, a calcium flux assay is the gold standard for this purpose.

Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 or CHO cells stably expressing a Group I mGluR (e.g., mGluR1 or mGluR5) into a black, clear-bottom 96-well plate.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds.

-

Compound Addition: The instrument will then automatically add a high concentration of 4-PPG (e.g., 100-300 µM) to the wells.

-

Signal Detection: Continue to measure fluorescence for at least 2-3 minutes to detect any changes in intracellular calcium.

-

Positive Control: As a positive control, add a known Group I agonist (e.g., DHPG) to separate wells to confirm that the cells are responsive.

-

Data Analysis: A lack of a significant increase in fluorescence upon addition of 4-PPG, in contrast to the robust response seen with the positive control, confirms its selectivity against Group I mGluRs.

Functional Assessment: Whole-Cell Electrophysiology

Scientific Rationale: In vitro assays in recombinant cell lines confirm molecular interactions but do not reveal the effect on neuronal circuits. Electrophysiology, specifically whole-cell patch-clamp recording from neurons, provides a direct functional readout of how 4-PPG modulates synaptic transmission. The expected effect is a reduction in the frequency of spontaneous or evoked postsynaptic currents due to presynaptic inhibition.

Step-by-Step Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent according to standard, ethically-approved protocols.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

-

Patching: Identify a neuron for recording (e.g., a CA1 pyramidal neuron). Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp configuration.

-

Baseline Recording: Record synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for a stable baseline period of 5-10 minutes.

-

4-PPG Application: Bath-apply a known concentration of 4-PPG (e.g., 10 µM) by switching the perfusion to an aCSF solution containing the compound.

-

Effect Recording: Continue to record for 10-15 minutes to observe the full effect of the drug. A decrease in the frequency of sEPSCs, without a significant change in their amplitude, is indicative of a presynaptic mechanism of action.

-

Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe if the synaptic activity returns to baseline levels.

-

Data Analysis: Analyze the frequency and amplitude of sEPSCs before, during, and after 4-PPG application. A statistically significant and reversible decrease in sEPSC frequency confirms the predicted presynaptic inhibitory effect.

Caption: Experimental workflow for the comprehensive characterization of 4-PPG.

In Vivo Applications and Neuroprotective Effects

The utility of 4-PPG extends beyond in vitro and ex vivo preparations. In vivo studies have demonstrated its potential as a neuroprotective and anticonvulsant agent.[1][11] By suppressing excessive glutamate release, 4-PPG can mitigate the excitotoxicity that contributes to neuronal damage in conditions like ischemia and seizures.

For instance, (R,S)-PPG has been shown to protect cultured cortical neurons against NMDA-induced toxicity and reduce lesion size in animal models of excitotoxic injury.[1] Furthermore, it exhibits anticonvulsant activity in models such as the maximal electroshock model in mice and sound-induced seizures in genetically epilepsy-prone rats.[1][11] These findings validate the therapeutic hypothesis that targeting presynaptic Group III mGluRs is a viable strategy for CNS disorders characterized by excessive glutamatergic transmission.

Summary and Future Directions

4-Phosphonophenylglycine is an indispensable tool for the selective activation of Group III metabotropic glutamate receptors. Its well-defined pharmacological profile, characterized by high potency at mGluR8 and selectivity against other mGluR groups and ionotropic receptors, allows for the precise dissection of Group III-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for confirming its activity and exploring its effects on neuronal function.

The demonstrated in vivo efficacy of 4-PPG in models of epilepsy and neurodegeneration highlights the therapeutic potential of targeting Group III mGluRs. Future research will likely focus on developing agonists with improved pharmacokinetic properties and even greater subtype selectivity to further refine our understanding of the individual roles of mGluR4, 6, 7, and 8, and to advance these promising targets toward clinical application.

References

-

Gasparini, F., Bruno, V., Battaglia, G., et al. (1999). (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1678-1687. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

-

Gasparini, F., Inderbitzin, W., Francotte, E., et al. (2000). (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist. Bioorganic & Medicinal Chemistry Letters, 10(11), 1241-1244. [Link]

-

Heidinger, V., Manzoni, O., & Mannaioni, G. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience, 22(22), 9643-9651. [Link]

-

Chapman, A. G., & Meldrum, B. S. (2000). Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine. European Journal of Pharmacology, 394(1), 51-56. [Link]

-

Gerber, U., Gee, C. E., & Benquet, P. (2007). Metabotropic glutamate receptors: intracellular signaling pathways. Current Opinion in Pharmacology, 7(1), 56-61. [Link]

-

Request PDF. (n.d.). Metabotropic glutamate receptors: Intracellular signaling pathways. ResearchGate. [Link]

-

QIAGEN. (n.d.). Glutamate Receptor Signaling. QIAGEN GeneGlobe. [Link]

-

Rondard, P., Goudet, C., & Kniazeff, J. (2011). Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. Frontiers in Neuroscience, 5, 135. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (R,S)-4-PPG. [Link]

-

Marek, G. J. (2004). Group III metabotropic glutamate receptor agonists selectively suppress excitatory synaptic currents in the rat prefrontal cortex induced by 5-hydroxytryptamine2A receptor activation. The Journal of Pharmacology and Experimental Therapeutics, 309(3), 1167-1177. [Link]

-

Mlyniec, K. (2022). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

ResearchGate. (n.d.). Group II and III metabotropic glutamate receptor (mGluR) agonists inhibit synaptic transmission in control CeA neurons. [Link]

-

Toms, N. J., Jane, D. E., Kemp, M. C., Bedingfield, J. S., & Roberts, P. J. (1996). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. British Journal of Pharmacology, 119(5), 851–854. [Link]

-

Iacovelli, L., Bruno, V., & Salvatore, L. (2012). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Current Topics in Medicinal Chemistry, 12(14), 1499-1512. [Link]

Sources

- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]

- 8. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 4-Phosphonophenylglycine: A Technical Guide for Researchers

This guide provides an in-depth exploration of 4-Phosphonophenylglycine (4-PPG), a pivotal molecule in the study of metabotropic glutamate receptors (mGluRs). We will delve into the seminal discovery of 4-PPG, its characterization as a group III mGluR ligand, and the synthetic methodologies that have enabled its widespread use in neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological tool.

Introduction: The Dawn of a Selective mGluR Ligand

The quest for selective ligands for G-protein-coupled receptors (GPCRs) is a cornerstone of modern pharmacology. In the realm of neuroscience, the metabotropic glutamate receptors, which modulate neuronal excitability and synaptic transmission, have been a focus of intense investigation.[1] The discovery of 4-Phosphonophenylglycine (4-PPG) marked a significant advancement in the ability to selectively probe the function of a specific subgroup of these receptors, the group III mGluRs.

Initial investigations into phenylglycine derivatives led to the identification of compounds with activity at mGluRs.[2] However, the breakthrough came with the description of (R,S)-4-phosphonophenylglycine as a novel, potent, and selective agonist for group III mGluRs.[3] This discovery provided the scientific community with a crucial tool to dissect the physiological roles of mGluR4, mGluR6, mGluR7, and mGluR8, which are all negatively coupled to adenylyl cyclase.[2][4]

Pharmacological Profile: A Group III mGluR Agonist

(R,S)-4-PPG was characterized through its activity on recombinant human metabotropic glutamate receptors. The compound demonstrated potent agonism at several group III mGluRs, with varying potencies across the different receptor subtypes. A summary of its activity is presented in the table below.

| Receptor Subtype | EC50 Value (μM) |

| hmGluR4a | 5.2 ± 0.7 |

| hmGluR6 | 4.7 ± 0.9 |

| hmGluR7b | 185 ± 42 |

| hmGluR8a | 0.2 ± 0.1 |

| Data sourced from Gasparini et al., 1999.[3] |

Crucially, (R,S)-PPG showed minimal activity at group I and group II mGluRs, as well as at ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors), highlighting its selectivity for the group III subfamily.[3] Further research revealed that the biological activity resides in the (+)-enantiomer of PPG.[5]

The mechanism of action of group III mGluR agonists like 4-PPG involves the activation of the G-protein-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is depicted in the diagram below.

Figure 1: Signaling pathway of group III metabotropic glutamate receptors activated by 4-Phosphonophenylglycine.

Synthesis of 4-Phosphonophenylglycine

The synthesis of (R,S)-4-phosphonophenylglycine and the subsequent separation of its enantiomers are critical for its use as a pharmacological tool. A key synthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis for 4-phosphonophenylglycine would involve disconnecting the C-N bond of the amino acid, suggesting a Strecker-type synthesis or an analogous approach starting from an aldehyde and a source of nitrogen and cyanide, or a related synthetic equivalent. The phosphonic acid group can be introduced via an Arbuzov reaction or by lithiation followed by reaction with a phosphorylating agent.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of (R,S)-4-phosphonophenylglycine. This protocol is a composite of established synthetic routes and should be performed by individuals with appropriate training in synthetic organic chemistry.

Step 1: Synthesis of Diethyl (4-formylphenyl)phosphonate

-

To a solution of 4-bromobenzaldehyde in an appropriate solvent (e.g., toluene), add triethyl phosphite and a palladium catalyst (e.g., Pd(PPh3)4).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl (4-formylphenyl)phosphonate.

Step 2: Synthesis of (R,S)-4-(diethoxyphosphoryl)phenylglycine

-

To a solution of diethyl (4-formylphenyl)phosphonate in an appropriate solvent (e.g., ethanol), add sodium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the formation of the α-aminonitrile intermediate by TLC.

-

Upon completion of the aminonitrile formation, add a solution of hydrochloric acid and heat the mixture to reflux to hydrolyze the nitrile to a carboxylic acid.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield (R,S)-4-(diethoxyphosphoryl)phenylglycine.

Step 3: Hydrolysis to (R,S)-4-Phosphonophenylglycine

-

To a solution of (R,S)-4-(diethoxyphosphoryl)phenylglycine in a suitable solvent, add a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the reaction mixture at reflux for several hours to hydrolyze the phosphonate esters.

-

Monitor the reaction by an appropriate analytical method (e.g., NMR or LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude (R,S)-4-phosphonophenylglycine can be purified by recrystallization.

Enantiomeric Separation

The separation of the racemic mixture of 4-PPG into its individual enantiomers is crucial, as the biological activity is stereospecific. This can be achieved through several methods, including:

-

Chiral chromatography: Using a chiral stationary phase to separate the enantiomers.

-

Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the individual enantiomers. A new synthesis and separation of the protected enantiomers of PPG has been described, leading to the isolation of the active (+)-PPG.[5][6]

The general workflow for the synthesis and resolution of 4-PPG is illustrated in the following diagram.

Sources

- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Effects of Phenylglycine Analogs on Neuronal Excitability: A Comparative Analysis of 4-Phosphonophenylglycine (PPG) Agonists and Antagonists

Abstract

Metabotropic glutamate receptors (mGluRs) are critical modulators of neuronal excitability and synaptic transmission throughout the central nervous system. Pharmacological tools that selectively target these receptors are invaluable for dissecting their physiological roles and therapeutic potential. However, the nomenclature within the phenylglycine class of compounds can lead to significant confusion. This technical guide addresses the distinct effects of two such compounds: (R,S)-4-phosphonophenylglycine ((R,S)-PPG) , a selective Group III mGluR agonist, and (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) , a selective Group II/III mGluR antagonist. By clarifying their mechanisms of action and providing detailed experimental protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the modulation of neuronal excitability. We will explore the opposing effects these compounds have on neurotransmitter release and network activity, offering insights into the causal relationships between receptor modulation and physiological outcomes.

Section 1: Introduction to Metabotropic Glutamate Receptors (mGluRs) as Modulators of Neuronal Excitability

L-glutamate is the primary excitatory neurotransmitter in the mammalian brain, acting on both ionotropic receptors (iGluRs) for fast synaptic transmission and metabotropic glutamate receptors (mGluRs) for slower, modulatory roles.[1][2] mGluRs are Class C G-protein-coupled receptors (GPCRs) that fine-tune synaptic strength and neuronal excitability in response to glutamate binding.[1][3] Their widespread distribution and diverse signaling capabilities make them key targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1]

Overview of mGluR Classification

The eight identified mGluR subtypes are categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways:[4]

-

Group I (mGlu1 and mGlu5): Typically located postsynaptically, these receptors couple to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[1][5] This cascade generally results in an increase in neuronal excitability.[1][5][6]

-

Group II (mGlu2 and mGlu3): Predominantly found on presynaptic terminals, these receptors couple to Gαi/o proteins.[1][3] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] This signaling ultimately suppresses neurotransmitter release.[1]

-

Group III (mGlu4, mGlu6, mGlu7, and mGlu8): Also primarily presynaptic and coupled to Gαi/o, this group shares the primary function of inhibiting adenylyl cyclase and reducing neurotransmitter release.[1][2][3] They are considered crucial autoreceptors for providing negative feedback on glutamate release.[2]

Canonical Signaling Pathways

The functional dichotomy of mGluRs stems from their G-protein coupling. Group I receptors initiate excitatory cascades via Gαq/11, while Groups II and III exert inhibitory or modulatory effects via Gαi/o. The Gαi/o pathway not only reduces cAMP but also involves the liberation of Gβγ subunits, which can directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][3] This dual action effectively reduces both presynaptic vesicle release and postsynaptic excitability.

Section 2: The Phenylglycine Pharmacopoeia: Resolving the 4-PPG Identity Crisis

A significant point of confusion in mGluR pharmacology arises from the similar names of two key research compounds: (R,S)-PPG and (RS)-CPPG. Their effects on neuronal excitability are diametrically opposed due to a subtle yet critical structural difference—the presence of a cyclopropyl group.

(R,S)-4-Phosphonophenylglycine ((R,S)-PPG): A Selective Group III mGluR Agonist

(R,S)-PPG is a potent and selective agonist for Group III mGluRs, with particular efficacy at mGluR4, mGlu6, and mGlu8 subtypes.[7][8] The active enantiomer is (+)-PPG.[8] By activating these presynaptic receptors, (R,S)-PPG mimics the endogenous action of glutamate at inhibitory autoreceptors, leading to a reduction in neurotransmitter release.[7] This mechanism underlies its observed anticonvulsive and neuroprotective properties in vivo.[7][9]

(RS)-α-Cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG): A Selective Group II/III mGluR Antagonist

In stark contrast, the addition of a cyclopropyl moiety to the alpha-carbon creates (RS)-CPPG, a potent antagonist of Group II and Group III mGluRs.[4][10] It exhibits a roughly 20-fold selectivity for Group III over Group II receptors and has negligible activity at Group I receptors.[4][11] As an antagonist, (RS)-CPPG blocks the binding of endogenous glutamate to these presynaptic autoreceptors. This action prevents the natural inhibitory feedback, thereby increasing or disinhibiting neurotransmitter release, particularly under conditions of high synaptic activity.

Comparative Pharmacology

The choice between these two compounds is fundamental to experimental design. Using (R,S)-PPG allows for the direct study of the consequences of Group III receptor activation, while (RS)-CPPG is used to investigate the role of endogenous Group II/III receptor tone by blocking their function.

| Parameter | (R,S)-4-Phosphonophenylglycine ((R,S)-PPG) | (RS)-α-Cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) |

| Compound Type | Agonist[7] | Antagonist[4][10] |

| Primary Target | Group III mGluRs (mGluR4, 6, 7, 8)[7][8] | Group II & III mGluRs (with preference for Group III)[4][11] |

| Mechanism | Activates Gαi/o, inhibiting neurotransmitter release[2][7] | Blocks Gαi/o activation, preventing inhibition of release[4][10] |

| Effect on Excitability | Decreases (anticonvulsant, neuroprotective)[7][9] | Increases (by blocking inhibitory feedback) |

| EC₅₀/IC₅₀ | EC₅₀ values in the low micromolar to sub-micromolar range for various Group III subtypes[7] | IC₅₀ values in the low nanomolar range for reversing Group III agonist effects[10] |

Section 3: Effects of Group III mGluR Agonism with (R,S)-PPG on Neuronal Excitability

The primary effect of (R,S)-PPG on neuronal excitability is inhibitory, mediated by its agonist activity at presynaptic Group III mGluRs.

Mechanism of Action: Presynaptic Inhibition

When (R,S)-PPG binds to presynaptic mGluR4, mGluR7, or mGluR8, it initiates a cascade that suppresses neurotransmitter release.[2] This occurs through two principal Gαi/o-mediated pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production. While the direct downstream effects on the release machinery are complex, this pathway is a hallmark of Group III activation.[1]

-

Modulation of Ion Channels: The liberated Gβγ subunits directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs).[1] This reduces the calcium influx necessary for synaptic vesicle fusion and exocytosis, representing a potent mechanism for inhibiting release.

Observed Effects

The primary utility of (RS)-CPPG is in demonstrating the presence and function of endogenous mGluR-mediated inhibition.

-

Reversal of Agonist Effects: Experimentally, (RS)-CPPG potently reverses the inhibition of synaptic potentials caused by Group II/III agonists like L-AP4. [4][10]* Enhancement of Synaptic Transmission: In preparations with high basal synaptic activity, application of (RS)-CPPG can lead to an increase in the amplitude of postsynaptic responses by removing the ongoing inhibitory tone.

Section 5: Methodologies for Studying the Effects of 4-PPG Analogs

Investigating the effects of these compounds requires a combination of electrophysiological, biochemical, and in vivo techniques. The choice of methodology should be guided by the specific research question.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings

-

Objective: To directly measure the impact of (R,S)-PPG or (RS)-CPPG on synaptic transmission between two connected neurons. A key technique is to measure the paired-pulse ratio (PPR), the ratio of the amplitude of a second excitatory postsynaptic current (EPSC) to the first. A change in PPR is indicative of a presynaptic mechanism of action.

-

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex; 300-400 µm thick) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Using DIC optics, identify a neuron for whole-cell patch-clamp recording.

-

Stimulation: Place a stimulating electrode near the patched cell to evoke synaptic responses.

-

Paired-Pulse Protocol: Deliver two short stimuli with a brief inter-stimulus interval (e.g., 50 ms). Record the resulting EPSCs. Establish a stable baseline of responses for 10-20 minutes.

-

Drug Application:

-

For (R,S)-PPG (Agonist): Bath-apply (R,S)-PPG (e.g., 10-100 µM). A presynaptic inhibitory effect will cause a decrease in the first EPSC amplitude (EPSC1) and an increase in the PPR.

-

For (RS)-CPPG (Antagonist): First, apply a Group III agonist (like L-AP4) to induce depression of release. Once the depression is stable, co-apply (RS)-CPPG (e.g., 1-10 µM). This should reverse the agonist-induced depression of EPSC1 and the change in PPR.

-

-

Data Analysis: Measure the amplitude of EPSC1 and EPSC2. Calculate the PPR (EPSC2/EPSC1) for each condition (baseline, drug, washout).

-

Protocol 2: Biochemical Assay - cAMP Accumulation Assay

-

Objective: To confirm that (R,S)-PPG and (RS)-CPPG act on Gαi/o-coupled receptors by measuring their effect on cAMP levels.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing a specific Group III mGluR subtype (e.g., mGluR4).

-

Assay Preparation: Plate cells in a multi-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except negative controls) to elevate basal cAMP levels.

-

Drug Application:

-

Agonist Mode ((R,S)-PPG): Add varying concentrations of (R,S)-PPG. Activation of the Gαi/o-coupled mGluR will inhibit adenylyl cyclase and cause a dose-dependent decrease in the forskolin-stimulated cAMP level.

-

Antagonist Mode ((RS)-CPPG): Add a fixed concentration of a Group III agonist (e.g., L-AP4) to all wells, along with varying concentrations of (RS)-CPPG. (RS)-CPPG will produce a dose-dependent reversal of the agonist-induced inhibition of cAMP.

-

-

Cell Lysis & Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Protocol 3: In Vivo Assessment - Audiogenic Seizure Model

-

Objective: To assess the net effect of (R,S)-PPG on network hyperexcitability in a living animal.

-

Methodology:

-

Animal Model: Use a seizure-susceptible strain, such as the DBA/2 mouse, at an age of peak sensitivity (e.g., 21 days).

-

Drug Administration: Administer (R,S)-PPG via an appropriate route (e.g., intracerebroventricular, i.c.v.) to bypass the blood-brain barrier. Include a vehicle control group.

-

Seizure Induction: After a set time post-injection (e.g., 15-30 minutes), place the mouse in an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB bell) for 60 seconds.

-

Behavioral Scoring: Observe and score the seizure severity, typically progressing from wild running (clonic phase) to a tonic hindlimb extension.

-

Data Analysis: Compare the incidence and severity of seizures between the vehicle- and (R,S)-PPG-treated groups. A significant reduction in seizure score indicates an anticonvulsant effect.

-

Section 6: Data Interpretation and Conclusion

The study of 4-phosphonophenylglycine derivatives provides a clear example of how subtle chemical modifications can produce opposite pharmacological effects. (R,S)-PPG, the Group III agonist, is a tool for inducing presynaptic inhibition, resulting in neuroprotection and anticonvulsant activity. [7][9]Conversely, (RS)-CPPG, the Group II/III antagonist, serves to block this endogenous inhibitory system, thereby disinhibiting synaptic transmission. [4] Understanding the distinction between these compounds is paramount for designing and interpreting experiments on neuronal excitability. For drug development professionals, this distinction highlights the therapeutic potential of both enhancing and reducing mGluR-mediated inhibition. Agonists like (R,S)-PPG represent a strategy for conditions of hyperexcitability, such as epilepsy, while antagonists could, in theory, be explored for conditions characterized by hypoactive synaptic transmission. The careful and precise application of these powerful pharmacological tools will continue to be essential for advancing our understanding of the complex role of metabotropic glutamate receptors in brain function and disease.

References

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

-

Anwyl, R. (2009). Control of neuronal excitability by Group I metabotropic glutamate receptors. Journal of Neurochemistry, 109(5), 1213-1221. [Link]

-

Lüscher, C., & Huber, K. M. (2010). Group 1 mGluR-dependent synaptic long-term depression: mechanisms and implications for circuitry and disease. Neuron, 65(4), 445-459. [Link]

-

Toms, N. J., Jane, D. E., Kemp, M. C., Bedingfield, J. S., & Roberts, P. J. (1996). The effects of (RS)-a-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. British Journal of Pharmacology, 119(5), 851-854. [Link]

-

Sourdet, V., Russier, M., Carlier, E., & Debanne, D. (2003). Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5. Journal of Neuroscience, 23(32), 10238-10248. [Link]

-

Gasparini, F., Bruno, V., Battaglia, G., et al. (1999). (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo. The Journal of Pharmacology and Experimental Therapeutics, 289(3), 1678-1687. [Link]

-

Toms, N. J., Jane, D. E., Kemp, M. C., Bedingfield, J. S., & Roberts, P. J. (1996). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. British journal of pharmacology, 119(5), 851–854. [Link]

-

Bruno, V., Battaglia, G., Copani, A., et al. (2001). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. In Progress in Brain Research (Vol. 132, pp. 323-333). Elsevier. [Link]

-

Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. European Journal of Neuroscience, 20(7), 1779-1788. [Link]

-

Toms, N. J., Jane, D. E., Kemp, M. C., Bedingfield, J. S., & Roberts, P. J. (1996). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. British journal of pharmacology, 119(5), 851–854. [Link]

-

Gregory, K. J., & Conn, P. J. (2015). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 6(10), 1642-1660. [Link]

-

Gasparini, F., Inderbitzin, W., Francotte, E., et al. (2000). (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist. Bioorganic & Medicinal Chemistry Letters, 10(11), 1241-1244. [Link]

-

Chapman, A. G., & Meldrum, B. S. (1999). Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine. European Journal of Pharmacology, 383(1), 29-33. [Link]

Sources

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Control of neuronal excitability by Group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Properties of 4-Phosphonophenylglycine

This guide provides a comprehensive technical overview of (R,S)-4-Phosphonophenylglycine (4-PPG), a selective agonist for group III metabotropic glutamate receptors (mGluRs), and its emerging role as a potent neuroprotective agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with actionable experimental protocols to facilitate the exploration of 4-PPG's therapeutic potential.

Introduction: The Promise of Glutamate Modulation in Neuroprotection

Glutamate, the primary excitatory neurotransmitter in the central nervous system, is a double-edged sword. While essential for synaptic plasticity, learning, and memory, its excessive activation leads to excitotoxicity, a key pathological process in numerous neurodegenerative diseases.[1][2] The overstimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, triggers a cascade of detrimental events including ionic imbalance, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[2] Consequently, modulating glutamatergic transmission presents a compelling therapeutic strategy. 4-Phosphonophenylglycine (4-PPG) has emerged as a significant research tool in this domain, offering a nuanced approach to neuroprotection by selectively targeting group III metabotropic glutamate receptors.[3]

Mechanism of Action: Selective Agonism of Group III Metabotropic Glutamate Receptors

4-PPG exerts its neuroprotective effects through its potent and selective agonism of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][3] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, and their activation leads to a reduction in neurotransmitter release.[1][4]

Key Mechanistic Attributes of 4-PPG:

-

Presynaptic Inhibition: Group III mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors.[1] Activation of these receptors by 4-PPG inhibits the release of glutamate, thereby dampening excessive excitatory signaling.[1][5] This presynaptic modulatory role is a key differentiator from direct ionotropic glutamate receptor antagonists, potentially offering a safer therapeutic window with fewer side effects.[1]

-

Receptor Subtype Selectivity: (R,S)-PPG exhibits varying potencies across the group III mGluR subtypes, with EC50 values of 5.2 µM for hmGluR4a, 4.7 µM for hmGluR6, 185 µM for hmGluR7b, and 0.2 µM for hmGluR8a.[3] This preferential activity, particularly at mGluR8, may contribute to its specific neuroprotective and anticonvulsive profile.[6]

-

Downstream Signaling Cascade: The activation of group III mGluRs by 4-PPG initiates a signaling cascade that contributes to neuroprotection. This includes the inhibition of adenylyl cyclase, which can modulate the activity of various downstream effectors.[1][7] Additionally, group III mGluR activation can influence MAPK/ERK signaling pathways, which are involved in cell survival and plasticity.[1][4]

Signaling Pathway of 4-PPG-Mediated Neuroprotection

Caption: Signaling pathway of 4-PPG-mediated neuroprotection.

Experimental Protocols for Assessing Neuroprotective Efficacy

A multi-faceted approach employing both in vitro and in vivo models is crucial for a thorough evaluation of 4-PPG's neuroprotective properties.

In Vitro Models of Excitotoxicity

Primary cortical neuron cultures are a well-established model for studying excitotoxicity.[8][9][10]

Experimental Workflow for In Vitro Neuroprotection Studies

Caption: Experimental workflow for in vitro neuroprotection studies.

Protocol 1: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

-

Cell Culture: Plate primary cortical neurons from embryonic day 14-18 mice or rats in 96-well plates and mature the culture for at least 10-14 days in vitro (DIV).[8]

-

Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of (R,S)-PPG (e.g., 1 µM to 100 µM) for 15-30 minutes.[11]

-

Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to NMDA (e.g., 100 µM) for 30 minutes.[10]

-

Wash and Post-incubation: Remove the NMDA-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.

-

Assessment of Neuronal Viability:

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.[12][13] A decrease in absorbance indicates reduced cell viability.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.[14] An increase in LDH activity correlates with increased cytotoxicity.

-

Protocol 2: Apoptosis Assays

-

Caspase-3 Activity Assay: Following treatment, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[15][16][17][18] An increase in signal indicates apoptosis.

-

TUNEL Assay: For adherent cells or tissue sections, fix and permeabilize the samples. Use the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[19][20][21][22] Apoptotic nuclei will be labeled and can be visualized by fluorescence microscopy.

Protocol 3: Oxidative Stress Assays

-

Malondialdehyde (MDA) Assay: Homogenize brain tissue or lyse cultured neurons. Measure the levels of MDA, a product of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[23][24][25][26] Increased MDA levels are indicative of oxidative stress.

-

8-hydroxy-2'-deoxyguanosine (8-OHdG) Quantification: Isolate DNA from neuronal cells or brain tissue. Quantify the levels of 8-OHdG, a marker of oxidative DNA damage, using an ELISA kit or LC-MS/MS.

In Vivo Models of Neurodegeneration

Rodent models are invaluable for assessing the in vivo efficacy of 4-PPG.

Protocol 4: Quinolinic Acid-Induced Striatal Lesions in Rats

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject quinolinic acid (QA) into the striatum to induce excitotoxic lesions that mimic some aspects of Huntington's disease.[6][27][28][29]

-

Drug Administration: Administer (R,S)-PPG (e.g., 300 nmol) via intracerebroventricular (i.c.v.) injection prior to or following the QA lesion.[30]

-

Histological Analysis: After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections. Stain the sections with markers for neuronal loss (e.g., NeuN or DARPP-32) and astrogliosis (e.g., GFAP) to assess the extent of the lesion.[31]

-

Quantification: Quantify the lesion volume and the number of surviving neurons in the striatum.

Data Interpretation and Quantitative Analysis

| Parameter | Assay | Typical Readout | Interpretation of Neuroprotection |

| Neuronal Viability | MTS Assay | Increased Absorbance (490 nm) | 4-PPG maintains metabolic activity. |

| LDH Assay | Decreased LDH Release | 4-PPG preserves cell membrane integrity. | |

| Apoptosis | Caspase-3 Activity | Decreased Caspase-3 Activity | 4-PPG inhibits the apoptotic cascade. |

| TUNEL Assay | Decreased Number of TUNEL-positive cells | 4-PPG reduces DNA fragmentation. | |

| Oxidative Stress | MDA Assay | Decreased MDA Levels | 4-PPG mitigates lipid peroxidation. |

| 8-OHdG Assay | Decreased 8-OHdG Levels | 4-PPG protects against oxidative DNA damage. | |

| In Vivo Lesion | Histology | Reduced Lesion Volume, Increased Neuronal Survival | 4-PPG protects against excitotoxic brain injury. |

Efficacy of (R,S)-4-Phosphonophenylglycine in Neuroprotection Models

| Model | Endpoint | Effective Concentration / Dose | Reference |

| Cultured Cortical Neurons (NMDA toxicity) | Neuroprotection (EC50) | 12 µM | [3] |

| Rat Striatal Lesions (Quinolinic Acid) | Neuroprotection | 300 nmol (i.c.v.) | [30] |

| Immature Rat Seizures (Homocysteic Acid) | Neuroprotection | 5 nmol/side (i.c.v.) | [11] |

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of 4-PPG is crucial for its development as a therapeutic agent. While detailed studies on 4-PPG are limited in the public domain, general principles of preclinical pharmacokinetic studies in rodents involve assessing absorption, distribution, metabolism, and excretion (ADME).[32][33][34] Such studies typically involve administering the compound via different routes (e.g., intravenous, oral) and measuring its concentration in plasma and various tissues over time to determine parameters like half-life, bioavailability, and brain penetration.

Conclusion and Future Directions

4-Phosphonophenylglycine has demonstrated significant promise as a neuroprotective agent, primarily through its selective agonism of group III metabotropic glutamate receptors and subsequent reduction of glutamate excitotoxicity. The experimental protocols outlined in this guide provide a robust framework for further investigation into its therapeutic potential.

Future research should focus on:

-

Elucidating the precise roles of individual group III mGluR subtypes in mediating the neuroprotective effects of 4-PPG.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

-

Evaluating the efficacy of 4-PPG in a broader range of neurodegenerative disease models.

-

Investigating potential synergistic effects when combined with other neuroprotective agents.

The continued exploration of 4-PPG and similar group III mGluR agonists holds the potential to yield novel and effective therapies for a host of devastating neurological disorders.

References

-

Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. [Link]

-

(R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo. [Link]

-

Caspase-3 activity assay. [Link]

-

Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats. [Link]

-

Caspase Activity Assay. [Link]

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]

-

Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage. [Link]

-

Neuronal Cell viability and cytotoxicity assays. [Link]

-

TUNEL assay – Knowledge and References. [Link]

-

Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. [Link]

-

MTS Tetrazolium Assay Protocol. [Link]

-

Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer's disease induced rat model. [Link]

-

Measurement of the malondialdehyde (MDA) concentration in mouse brain homogenates (4 mg/mL)... [Link]

-

TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. [Link]

-

TUNEL assay for analysis of apoptotic cells in brain tissues... [Link]

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. [Link]

-

Caspase 3 Activity Assay Kit. [Link]

-

Comparison of Malondialdehyde, Acetylcholinesterase, and Apoptosis-Related Markers in the Cortex and Hippocampus of Cognitively Dysfunctional Mice Induced by Scopolamine. [Link]

-

Video: The TUNEL Assay. [Link]

-

Does anyone have a detailed protocol to induce excitotoxicity in neurons. [Link]

-

For research use only. Malondialdehyde MDA Assay Kit Instruction. [Link]

-

NWK-MDA01 Malondialdehyde Protocol. [Link]

-

Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. [Link]

-

Neuroprotective mechanisms of group III mGluR activation in neurodegeneration. [Link]

-

Deficits Induced by Quinolinic Acid Lesion to the Striatum in a Position Discrimination and Reversal Task Are Ameliorated by. [Link]

-

MTS Cell Proliferation Assay Kit User Manual. [Link]

-

Neuroprotective Effects of Group III mGluR in Traumatic Neuronal Injury. [Link]

-

Cell death assays for neurodegenerative disease drug discovery. [Link]

-

Systemic approaches to modifying quinolinic acid striatal lesions in rats. [Link]

-

The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. [Link]

-

The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. [Link]

-

Excitotoxic Lesions of the Rodent Striatum. [Link]

-

NMDA and glutamate evoke excitotoxicity at distinct cellular locations in rat cortical neurons in vitro. [Link]

-

NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. [Link]

-

NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. [Link]

-

(+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist. [Link]

-

Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical. [Link]

-

Time course of striatal lesion induced by quinolinic acid injection... [Link]

-

Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. [Link]

-

Tissue Distribution, Pharmacokinetics, and Effect of Hematological and Biochemical Parameters of Acute Intravenous Administration of Silver Nanoparticles in Rats. [Link]

-

Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

Sources

- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 3. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of group III mGluR in traumatic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMDA and glutamate evoke excitotoxicity at distinct cellular locations in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. neuroproof.com [neuroproof.com]

- 15. caspase3 assay [assay-protocol.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. mpbio.com [mpbio.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. clyte.tech [clyte.tech]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 22. Video: The TUNEL Assay [jove.com]

- 23. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of Malondialdehyde, Acetylcholinesterase, and Apoptosis-Related Markers in the Cortex and Hippocampus of Cognitively Dysfunctional Mice Induced by Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. elkbiotech.com [elkbiotech.com]

- 26. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 27. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 28. Systemic approaches to modifying quinolinic acid striatal lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Excitotoxic Lesions of the Rodent Striatum | Veterian Key [veteriankey.com]

- 32. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 33. dovepress.com [dovepress.com]

- 34. Tissue Distribution, Pharmacokinetics, and Effect of Hematological and Biochemical Parameters of Acute Intravenous Administration of Silver Nanoparticles in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Phosphonophenylglycine: Targeting Group III Metabotropic Glutamate Receptors in the Central Nervous System

Abstract

This technical guide provides an in-depth exploration of 4-Phosphonophenylglycine (4-PPG), a selective agonist for Group III metabotropic glutamate receptors (mGluRs). Designed for researchers, scientists, and drug development professionals, this document details the molecular targets of 4-PPG, its mechanism of action, and its potential therapeutic applications in the central nervous system (CNS). We present a comprehensive overview of its pharmacological profile, including comparative data with other key ligands, and provide detailed, field-proven experimental protocols for its characterization. This guide is intended to serve as a practical resource for the scientific community, fostering a deeper understanding of Group III mGluR function and facilitating the design of innovative research in neuropharmacology.

Introduction: The Significance of 4-Phosphonophenylglycine in Neuropharmacology

(R,S)-4-Phosphonophenylglycine (4-PPG) has emerged as a critical pharmacological tool for the investigation of Group III metabotropic glutamate receptors (mGluRs)[1]. As a potent and selective agonist, 4-PPG allows for the targeted modulation of a receptor group implicated in a host of physiological and pathological processes within the CNS. The active enantiomer, (+)-4-phosphonophenylglycine, has been instrumental in elucidating the roles of these receptors in synaptic transmission and neuronal excitability[2].

Group III mGluRs, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically, where they function as autoreceptors and heteroreceptors to inhibit neurotransmitter release[3]. This strategic localization positions them as key regulators of synaptic plasticity, with profound implications for learning, memory, and the maintenance of neuronal homeostasis. Dysregulation of Group III mGluR signaling has been linked to various neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. This guide will delve into the specifics of 4-PPG as a probe for understanding and manipulating these crucial receptors.

Molecular Targets and Pharmacology of 4-PPG

Primary Targets: Group III Metabotropic Glutamate Receptors

4-PPG exhibits selective agonist activity at Group III mGluRs, with varying potencies across the different subtypes. Its selectivity is a key attribute, as it shows minimal to no activity at Group I and Group II mGluRs, nor at ionotropic glutamate receptors (NMDA, AMPA, kainate), ensuring a focused pharmacological effect.

Quantitative Pharmacology: A Comparative Analysis

The efficacy and potency of 4-PPG are best understood in comparison to the prototypical Group III agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), and the potent Group III antagonist, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG). The following tables summarize the key pharmacological parameters for these compounds.

Table 1: Agonist Profile of (R,S)-4-PPG and L-AP4 at Human mGluR Subtypes

| Agonist | mGluR Subtype | EC50 (µM) |

| (R,S)-4-PPG | hmGluR4a | 5.2 |

| hmGluR6 | 4.7 | |

| hmGluR7b | 185 | |

| hmGluR8a | 0.2 | |

| L-AP4 | mGluR4 | 0.1 - 0.13 |

| mGluR6 | 1.0 - 2.4 | |

| mGluR7 | 249 - 337 | |

| mGluR8 | 0.29 |

Data sourced from multiple publications.[4][5]

Table 2: Antagonist Profile of (RS)-CPPG

| Agonist Challenged | mGluR Group | Assay | Tissue/Cell Line | Parameter | Value |

| L-AP4 | Group III | cyclic AMP Accumulation | Adult Rat Cortical Slices | IC50 | 2.2 ± 0.6 nM |

| L-CCG-I | Group II | cyclic AMP Accumulation | Adult Rat Cortical Slices | IC50 | 46.2 ± 18.2 nM |

Data sourced from multiple publications.

Mechanism of Action: Downstream Signaling Pathways

Activation of Group III mGluRs by 4-PPG initiates a signaling cascade that is negatively coupled to adenylyl cyclase. This process is mediated by the Gαi/o subunit of the heterotrimeric G-protein. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA). The Gβγ subunit can also directly modulate the activity of ion channels, contributing to the presynaptic inhibition of neurotransmitter release.

Caption: Signaling pathway of 4-PPG via Group III mGluRs.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers investigating the effects of 4-PPG. It is crucial to optimize these protocols for your specific experimental conditions.

Protocol 1: Radioligand Binding Assay for Group III mGluRs

This protocol describes a competitive binding assay using [3H]L-AP4 to determine the binding affinity of 4-PPG for mGluR4 and mGluR8, where [3H]L-AP4 binding is detectable[6][7].

Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest HEK-293 cells transiently transfected with the mGluR subtype of interest (e.g., mGluR4a or mGluR8a) 48 hours post-transfection.

-

Pellet the cells by centrifugation (e.g., 3,840 x g for 20 minutes at 4°C).

-

Homogenize the cell pellet in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membranes (at a predetermined optimal protein concentration).

-

25 µL of [3H]L-AP4 (at a final concentration close to its Kd, e.g., 30 nM).

-

25 µL of either binding buffer (for total binding), a high concentration of a non-labeled ligand like L-glutamate (for non-specific binding), or varying concentrations of 4-PPG.

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Unifilter-96 GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate and add liquid scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-PPG concentration.

-

Determine the IC50 value (the concentration of 4-PPG that inhibits 50% of specific [3H]L-AP4 binding) using non-linear regression.

-

Calculate the binding affinity (Ki) of 4-PPG using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]L-AP4 and Kd is its dissociation constant.

-

Protocol 2: cAMP Inhibition Assay

This assay measures the functional consequence of Group III mGluR activation by 4-PPG, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the Group III mGluR of interest (e.g., CHO or HEK-293 cells) in the appropriate medium.

-

Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-20 minutes to prevent cAMP degradation.

-

Add varying concentrations of 4-PPG to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the percentage of forskolin-stimulated cAMP accumulation against the logarithm of the 4-PPG concentration.

-

Determine the EC50 value of 4-PPG for the inhibition of cAMP production.

-

Protocol 3: Electrophysiological Recording in the Spinal Cord

This protocol describes the recording of dorsal root-evoked ventral root potentials in an isolated spinal cord preparation to assess the presynaptic inhibitory effects of 4-PPG.

Step-by-Step Methodology:

-

Spinal Cord Preparation:

-

Isolate the spinal cord from a neonatal rat or mouse.

-

Place the spinal cord in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

-

Electrode Placement:

-

Place a suction electrode on a dorsal root for stimulation.

-

Place a suction electrode on the corresponding ventral root for recording the synaptic response.

-

-

Recording:

-

Stimulate the dorsal root with a brief electrical pulse to evoke a ventral root potential.

-

Record the baseline synaptic response.

-

Bath-apply 4-PPG at the desired concentration and continue to record the evoked potentials.

-

-

Data Analysis:

-

Measure the amplitude of the ventral root potential before and after the application of 4-PPG.

-

Calculate the percentage of inhibition of the synaptic response induced by 4-PPG.

-

A dose-response curve can be generated by applying a range of 4-PPG concentrations.

-

Therapeutic Potential of 4-PPG in the CNS

The ability of 4-PPG to suppress excessive neuronal excitation and neurotransmitter release underlies its therapeutic potential in various CNS disorders.

Neuroprotection

In models of excitotoxicity, 4-PPG has demonstrated significant neuroprotective effects. For instance, in in vitro models of stroke where neuronal cultures are exposed to toxic levels of glutamate, post-treatment with 4-PPG can significantly reduce cell death[8]. In vivo models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rats, are commonly used to assess neuroprotective agents[9][10]. The neuroprotective mechanism of 4-PPG is attributed to the presynaptic inhibition of glutamate release, thereby mitigating the downstream cascade of excitotoxic neuronal damage.

Anticonvulsant Activity

4-PPG has also shown promise as an anticonvulsant. Its efficacy has been demonstrated in various in vivo models of epilepsy. A common model is the maximal electroshock (MES) test in mice or rats, which induces generalized tonic-clonic seizures[11][12]. Another widely used model is the pentylenetetrazole (PTZ)-induced seizure model, which is sensitive to drugs that enhance GABAergic neurotransmission[13]. The anticonvulsant action of 4-PPG is thought to be mediated by the reduction of excessive synaptic transmission that characterizes seizure activity.

Conclusion

4-Phosphonophenylglycine is a powerful and selective tool for probing the function of Group III metabotropic glutamate receptors. Its well-defined pharmacological profile and demonstrated efficacy in preclinical models of neurological disorders make it an invaluable compound for both basic and translational research. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize 4-PPG in their investigations, ultimately contributing to a greater understanding of CNS function and the development of novel therapeutic strategies.

References

-

Co-operative binding assay for the characterization of mGlu4 allosteric modulators. PMC. Available from: [Link]

-

L-AP4 | Group III mGluR Agonists. Bio-Techne. Available from: [Link]

-

Pharmacological profiles of the metabotropic glutamate receptor ligands [3H]L-AP4 and [3H]CPPG. ResearchGate. Available from: [Link]

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC. Available from: [Link]

-

In vivo pharmacological effects of JZP-4, a novel anticonvulsant, in models for anticonvulsant, antimania and antidepressant activity. PubMed. Available from: [Link]

-

Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available from: [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available from: [Link]

-

Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available from: [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available from: [Link]

-

A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Biophysics Reports. Available from: [Link]

-

An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats. PMC. Available from: [Link]

-

Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. NIH. Available from: [Link]

-

The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. MDPI. Available from: [Link]

-

Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. NCBI. Available from: [Link]

-

(+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist. PubMed. Available from: [Link]

-

Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. PubMed Central. Available from: [Link]

-